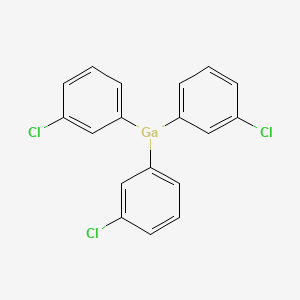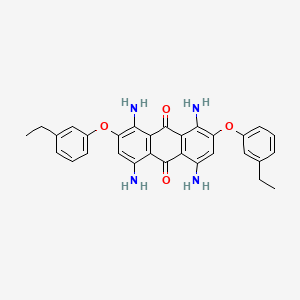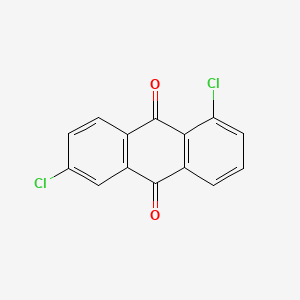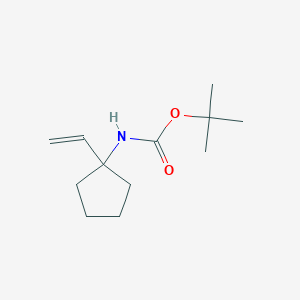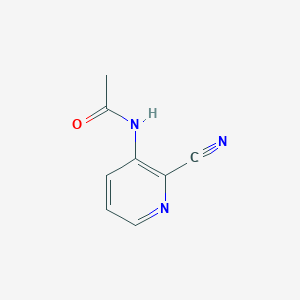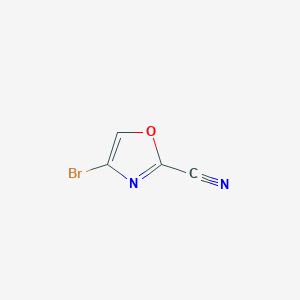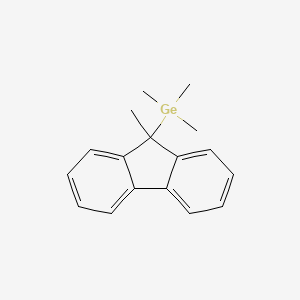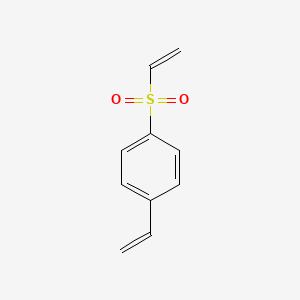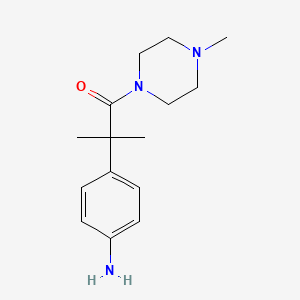![molecular formula C15H9BrN2S2 B15250618 2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
2,2'-(Bromomethylene)bis(benzo[d]thiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Bromomethylene)bis(benzo[d]thiazole) is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) typically involves the bromination of benzo[d]thiazole derivatives. One common method is the reaction of benzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Bromomethylene)bis(benzo[d]thiazole) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thioethers.
Scientific Research Applications
2,2’-(Bromomethylene)bis(benzo[d]thiazole) has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a precursor for various functionalized benzothiazoles.
Materials Science: It is used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,2’-(Bromomethylene)bis(benzo[d]thiazole) can be compared with other similar compounds such as:
Benzo[d]thiazole: Lacks the bromomethylene group, resulting in different reactivity and biological activity.
4-Bromobenzo[d]thiazole: Contains a single bromine atom, leading to different substitution patterns and reactivity.
2,2’-(Chloromethylene)bis(benzo[d]thiazole): Similar structure but with chlorine instead of bromine, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties and applications of 2,2’-(Bromomethylene)bis(benzo[d]thiazole) in various scientific fields.
Properties
Molecular Formula |
C15H9BrN2S2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[1,3-benzothiazol-2-yl(bromo)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9BrN2S2/c16-13(14-17-9-5-1-3-7-11(9)19-14)15-18-10-6-2-4-8-12(10)20-15/h1-8,13H |
InChI Key |
FRMCJEZRVZNFED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C3=NC4=CC=CC=C4S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


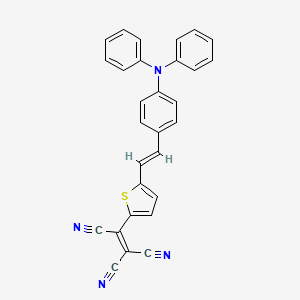
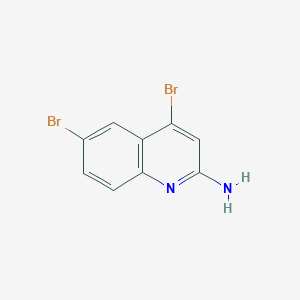
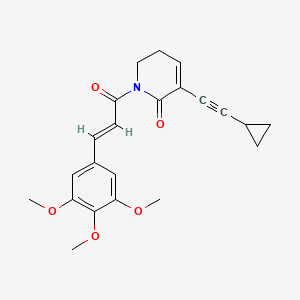
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
